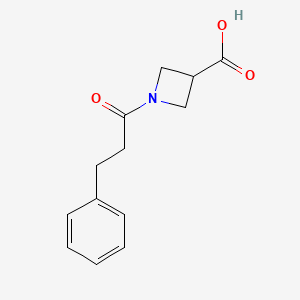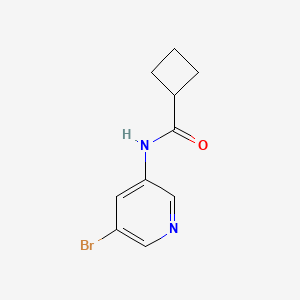
N-(5-Brompyridin-3-yl)cyclobutancarboxamid
Übersicht
Beschreibung
N-(5-bromopyridin-3-yl)cyclobutanecarboxamide is a useful research compound. Its molecular formula is C10H11BrN2O and its molecular weight is 255.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-bromopyridin-3-yl)cyclobutanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-bromopyridin-3-yl)cyclobutanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Potenzielles Behandlungsmittel für Typ-II-Diabetes Mellitus
N-(5-Brompyridin-3-yl)cyclobutancarboxamid: Analoga wurden hinsichtlich ihres Potenzials als Behandlungsmittel für Typ-II-Diabetes Mellitus untersucht. Diese Verbindungen haben eine inhibitorische Aktivität gegen die Hefe-α-Glucosidase gezeigt, ein Enzym, das für die Kontrolle des postprandialen Blutzuckerspiegels entscheidend ist . Die Hemmung dieses Enzyms kann die Kohlenhydratverdauung verlangsamen, die Glukoseaufnahme verzögern und möglicherweise zur Kontrolle des Blutzuckerspiegels beitragen.
Enzymhemmung: α-Glucosidase-Inhibitoren
Die Derivate der Verbindung wurden synthetisiert und auf ihre α-Glucosidase-Hemmaktivität getestet. Dies ist für die Entwicklung neuer Diabetesmedikamente von Bedeutung, da α-Glucosidase-Inhibitoren eine Klasse von oralen Antidiabetika sind, die zur Behandlung von Typ-II-Diabetes eingesetzt werden .
Biologische Aktivität: Breites Wirkungsspektrum
Thiourea-Derivate, die aus This compound synthetisiert werden können, zeigen ein breites Spektrum an biologischen Aktivitäten. Dazu gehören antibakterielle, antitumorale, antifungale, antidepressive, antivirale und entzündungshemmende Wirkungen . Dieses breite Spektrum macht die Verbindung zu einem wertvollen Ausgangspunkt für die Entwicklung verschiedener pharmakologischer Wirkstoffe.
Eigenschaften
IUPAC Name |
N-(5-bromopyridin-3-yl)cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-8-4-9(6-12-5-8)13-10(14)7-2-1-3-7/h4-7H,1-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHLJVOMKSSRCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-Fluoro-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1532720.png)
![4-(2-Formyl-5-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1532721.png)

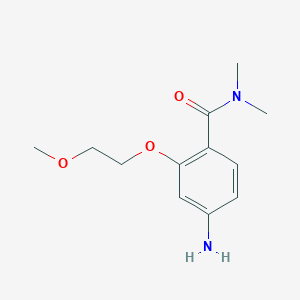
![1-[(2-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1532728.png)
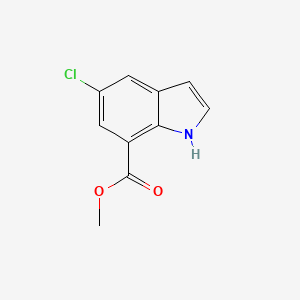

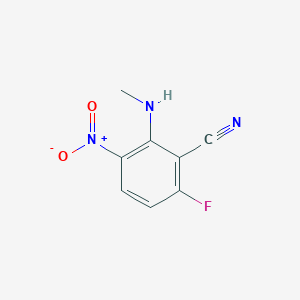


![Methyl({[5-(propan-2-yl)thiophen-3-yl]methyl})amine](/img/structure/B1532734.png)
